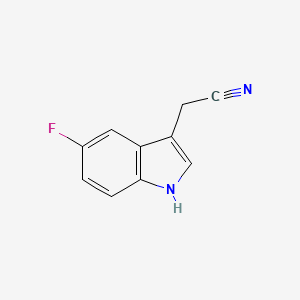

2-(5-fluoro-1H-indol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-fluoro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMIZCBOTYJRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512264 | |

| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73139-85-2 | |

| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-fluoro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-fluoro-1H-indol-3-yl)acetonitrile, a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the indole scaffold can profoundly influence the compound's physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. This document details the synthesis, characterization, potential therapeutic applications, and safety considerations for this compound, serving as a vital resource for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a fluorine atom, a bioisostere for a hydrogen atom, can lead to enhanced metabolic stability, increased lipophilicity, and altered electronic properties, which can translate to improved pharmacokinetic and pharmacodynamic profiles.[2] this compound, with its reactive acetonitrile moiety, serves as a versatile intermediate for the synthesis of more complex molecules, including tryptamine and ergoline alkaloid analogues.[3][4] Its potential applications span various therapeutic areas, including neurodegenerative diseases, viral infections, and modulation of serotonin receptors.[2][5][6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73139-85-2 | [8] |

| Molecular Formula | C₁₀H₇FN₂ | [8] |

| Molecular Weight | 174.17 g/mol | [8] |

| Appearance | Predicted: Off-white to light brown solid | General knowledge |

| Solubility | Predicted: Soluble in organic solvents such as DMSO, DMF, and methanol | General knowledge |

| Storage | Store in a cool, dry, and well-ventilated area, protected from light. | [9] |

Synthesis of this compound: A Practical Approach

While multiple synthetic routes to indole-3-acetonitriles exist, a common and effective strategy involves the conversion of the corresponding indole-3-carboxaldehyde. This two-step approach, starting from the commercially available 5-fluoroindole, offers a reliable pathway for the synthesis of the title compound.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 5-Fluoroindole-3-carboxaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from established methods for the formylation of indoles.

-

Materials: 5-Fluoroindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium hydroxide (NaOH) solution, Dichloromethane (CH₂Cl₂), Ice bath.

-

Procedure:

-

In a round-bottom flask, dissolve 5-fluoroindole in anhydrous DMF and cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous NaOH solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-fluoroindole-3-carboxaldehyde.

-

Step 2: Conversion of 5-Fluoroindole-3-carboxaldehyde to this compound

This one-pot reaction provides a direct conversion of the aldehyde to the acetonitrile.[10]

-

Materials: 5-Fluoroindole-3-carboxaldehyde, Sodium borohydride (NaBH₄), Sodium cyanide (NaCN), Methanol (MeOH), Formamide (NH₂CHO).

-

Procedure:

-

To a solution of 5-fluoroindole-3-carboxaldehyde in a mixture of methanol and formamide, add sodium borohydride in portions at room temperature.[10]

-

After stirring for 1 hour, add sodium cyanide to the reaction mixture.[10]

-

Reflux the mixture for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

After completion, cool the reaction mixture and add brine. Extract the product with a suitable organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).[10]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[3]

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the indole ring protons, with characteristic splitting patterns influenced by the fluorine substituent, and a singlet for the methylene protons of the acetonitrile group. |

| ¹³C NMR | Resonances for the carbon atoms of the indole ring, with the carbon bearing the fluorine atom showing a characteristic coupling constant (¹JC-F), and signals for the methylene and nitrile carbons. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 174.06. |

| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2250 cm⁻¹, and N-H stretching vibration for the indole ring around 3400 cm⁻¹.[11] |

Applications in Drug Development

The unique structural features of this compound make it a valuable building block for the synthesis of novel therapeutic agents.

Neurological Disorders

The indole scaffold is a key component of many compounds targeting the central nervous system. Derivatives of this compound can be explored for their potential as:

-

Serotonin Receptor Modulators: The serotonin (5-HT) receptors are crucial targets for the treatment of depression, anxiety, and other mood disorders.[5] Indole-based compounds have shown affinity for various 5-HT receptor subtypes.[12]

-

Anti-neurodegenerative Agents: Oxidative stress is a key factor in the progression of neurodegenerative diseases like Alzheimer's and Parkinson's.[7] Indole derivatives have demonstrated neuroprotective and antioxidant properties.[13]

Antiviral Agents

The parent compound, 3-indoleacetonitrile, has demonstrated significant antiviral activity against influenza A virus and SARS-CoV-2.[1][6] The introduction of a fluorine atom could potentially enhance this activity, making this compound a promising starting point for the development of novel antiviral drugs.

Caption: Potential therapeutic applications of this compound.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Table 3: Hazard Identification and First Aid

| Hazard | Precaution and First Aid |

| Inhalation | May cause respiratory tract irritation. Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9] |

| Skin Contact | May cause skin irritation. Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |

| Eye Contact | May cause eye irritation. Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[9] |

| Ingestion | May be harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active molecules. Its fluorinated indole core and reactive acetonitrile handle provide a strategic starting point for the development of new therapeutics targeting a range of diseases. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to explore its full potential in the field of drug discovery.

References

-

National Center for Biotechnology Information. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)benzofuran-2(3H)-one. PubChem Compound Summary for CID 16726487. Retrieved from [Link]

-

Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]

-

Somei, M., Yamada, F., & Kunimoto, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509. [Link]

-

Agilent Technologies. (2021). Acetonitrile SAFETY DATA SHEET. Retrieved from [Link]

-

Saczewski, J., & Balewski, Ł. (2009). Direct conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. Molecules (Basel, Switzerland), 14(10), 4069–4081. [Link]

-

Chemos GmbH & Co. KG. (2022). Safety Data Sheet: acetonitrile. Retrieved from [Link]

-

Thangadurai, A., Manjula, K., & Ramalingan, C. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o451. [Link]

- Ube Industries. (2003). Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.

-

Wróbel, M., Satała, G., Bugno, R., Stachowicz, K., Głuch-Lutwin, M., Siwek, A., Więckowska, A., & Kieć-Kononowicz, K. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorganic chemistry, 141, 106903. [Link]

-

Yi, C., Xue, Y., Chen, K., Wang, T., Yu, J., & Wang, Z. (2018). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules (Basel, Switzerland), 23(10), 2649. [Link]

-

Hughes, D. L. (2021). Fischer Indole Synthesis. Organic Reactions, 1-1052. [Link]

-

Wang, S., Liu, J., Zhang, R., Wang, Y., Zhang, Y., & Liu, S. (2021). 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. Viruses, 13(8), 1452. [Link]

-

Wang, S., Liu, J., Zhang, R., Wang, Y., Zhang, Y., & Liu, S. (2022). In vitro and in vivo effects of 3-indoleacetonitrile-A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Antiviral research, 208, 105465. [Link]

-

Macor, J. E., Blank, D. H., Fox, C. B., Lebel, L. A., Newman, M. E., Post, R. J., Ryan, K., Schmidt, A. W., Schulz, D. W., & Koe, B. K. (1994). 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity. Journal of medicinal chemistry, 37(16), 2509–2512. [Link]

-

University of California, Santa Barbara. (n.d.). SOP for the safe use of Acetonitrile. Retrieved from [Link]

-

Agrawal, M., Saraf, S., Saraf, S., Dubey, S. K., Puri, A., Gupta, U., Kesharwani, P., & Ravichandiran, V. (2021). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants (Basel, Switzerland), 10(12), 1903. [Link]

-

Al-Mousawi, S. M., Moustafa, M. E., & El-Awaad, I. A. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules (Basel, Switzerland), 14(2), 791–797. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Indolylacetonitrile, 98%. Retrieved from [Link]

-

Wang, S., Liu, J., Zhang, R., Wang, Y., Zhang, Y., & Liu, S. (2022). In vitro and in vivo effects of 3-indoleacetonitrile-A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Antiviral research, 208, 105465. [Link]

-

Newman-Tancredi, A., Martel, J. C., Cosi, C., Heusler, P., Lestienne, F., Varney, M. A., & Cussac, D. (2017). Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist. Journal of pharmacy and pharmacology, 69(10), 1295–1308. [Link]

-

El-Sabbagh, O. I., El-Sabbagh, W. A., El-Naggar, M. A., & Al-Dhfyan, A. (2021). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules (Basel, Switzerland), 26(18), 5649. [Link]

- Li, Q., Holmes, A., & Young, E. A. (2000). Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol- l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine(2C) receptor agonist. The Journal of pharmacology and experimental therapeutics, 295(3), 1147–1154.

-

Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders. (2023). ACS chemical neuroscience, 14(16), 2911–2936. [Link]

-

Loba Chemie. (2022). ACETONITRILE FOR HPLC & UV SPECTROSCOPY. Retrieved from [Link]

-

Cullen, J. M., Smith, L. L., & Davis, M. G. (1995). In vivo antiviral activity and pharmacokinetics of (-)-cis-5-fluoro-1-[2-(hydroxymethyl) -1,3-oxathiolan-5-yl]cytosine in a woodchuck model of hepatitis B virus infection. Antimicrobial agents and chemotherapy, 39(6), 1369–1374. [Link]

- Al-Hourani, B. J., Al-Jaber, H. I., El-Eswed, B. I., & Sweidan, K. I. (2018). An entry to the synthesis of uleine-type alkaloids by Fischer indole synthesis reactions: FT-IR, NMR spectroscopy and computational studies.

-

Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation. (2020). ACS chemical neuroscience, 11(15), 2320–2336. [Link]

-

ResearchGate. (n.d.). a) 1 H NMR spectrum of 1 in acetonitrile-d 3. Retrieved from [Link]

-

Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-29. [Link]

-

Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. (2020). Bioorganic & medicinal chemistry letters, 30(16), 127299. [Link]

-

Redrobe, J. P., Bourin, M., & Colombel, M. C. (1998). The 5-HT3 receptor agonist attenuates the action of antidepressants in the forced swim test in rats. Brain research, 792(2), 234–240. [Link]

Sources

- 1. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetonitrile (75-05-8) 1H NMR [m.chemicalbook.com]

- 5. Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Phytoconstituents Targeting the Serotonin 5-HT3 Receptor: Promising Therapeutic Strategies for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. researchgate.net [researchgate.net]

- 12. 5-[(3-nitropyrid-2-yl)amino]indoles: novel serotonin agonists with selectivity for the 5-HT1D receptor. Variation of the C3 substituent on the indole template leads to increased 5-HT1D receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lsuhsc.edu [lsuhsc.edu]

A Multi-Technique Approach to the Structural Elucidation of 2-(5-fluoro-1H-indol-3-yl)acetonitrile

Abstract: This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 2-(5-fluoro-1H-indol-3-yl)acetonitrile, a key heterocyclic building block in modern drug discovery. The narrative moves beyond a simple recitation of analytical techniques, focusing instead on the strategic integration of orthogonal methods to build a self-validating and unambiguous structural assignment. We will explore the causality behind experimental choices, detailing protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and the definitive confirmation by Single-Crystal X-ray Crystallography. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of the principles and practices of molecular structure determination.

Introduction: The Imperative for Unambiguous Characterization

In the landscape of medicinal chemistry, indole derivatives are privileged scaffolds due to their ability to mimic the structure of tryptophan and interact with a wide array of biological targets. This compound (Molecular Formula: C₁₀H₇FN₂) serves as a critical intermediate for the synthesis of more complex therapeutic agents.[1][2] The introduction of a fluorine atom at the 5-position can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making precise structural confirmation paramount.

Any ambiguity in the molecular structure—be it an incorrect substitution pattern or an unidentified isomer—can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety liabilities. Therefore, a rigorous, multi-faceted analytical approach is not merely academic but a foundational requirement for successful drug development. This guide outlines a logical workflow that begins with confirming the molecular formula and culminates in a definitive three-dimensional structure.

Foundational Analysis: Confirming the Molecular Blueprint

Before delving into the intricacies of atomic connectivity, the first principle of structure elucidation is to confirm the molecular formula. This step provides the fundamental elemental "parts list" from which the final structure will be assembled.

High-Resolution Mass Spectrometry (HRMS)

Causality: While low-resolution MS provides the nominal mass, HRMS is essential for determining the exact mass to several decimal places. This precision allows for the calculation of a unique elemental composition, effectively distinguishing the target compound from isomers or other molecules with the same nominal mass.[3][4]

Expected Result for C₁₀H₇FN₂: The calculated exact mass is 174.0593 Da.[1] An experimental HRMS result within a narrow tolerance (typically < 5 ppm) provides high confidence in the assigned molecular formula.

Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, is calculated from the molecular formula and offers an initial glimpse into the molecule's macro-structure (rings and π-bonds).

-

Formula: IHD = C + 1 + (N/2) - (H/2) - (X/2)

-

Calculation for C₁₀H₇FN₂: IHD = 10 + 1 + (2/2) - (7/2) - (1/2) = 12 - 4 = 8

An IHD of 8 is consistent with the proposed structure: the fused indole ring system accounts for 5 degrees (4 for the double bonds and 1 for the bicyclic system), the benzene ring contributes another 3, and the nitrile triple bond accounts for the final 2, totaling 8 degrees of unsaturation.

A Symphony of Spectroscopies: Integrating Orthogonal Data

No single spectroscopic technique can, in isolation, provide a complete structural picture for a novel compound.[5][6] The power of this workflow lies in using each method to answer specific questions, with the collective data converging on a single, consistent solution.

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Causality: IR spectroscopy is the ideal first step for identifying the characteristic functional groups present in the molecule.[6] By measuring the vibrational frequencies of bonds, we can quickly confirm the presence of the indole N-H, the nitrile C≡N, and the aromatic system.

-

Sample Preparation: Place a small, solid sample of the compound directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Indole) | ~3400 | Medium, Sharp | Characteristic of the indole secondary amine.[7] |

| Aromatic C-H Stretch | 3100-3000 | Medium | Indicates protons on the aromatic rings. |

| C≡N Stretch (Nitrile) | 2260-2220 | Strong, Sharp | A highly diagnostic peak for the nitrile group.[8][9] |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Multiple bands confirming the aromatic skeleton. |

| C-F Stretch | 1250-1000 | Strong | Indicates the presence of a carbon-fluorine bond. |

Mass Spectrometry: Confirming Mass and Fragmentation

Causality: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight (confirming the HRMS data) and the fragmentation pattern. The way the molecule breaks apart upon ionization offers clues to its structure, much like a mechanic can diagnose an engine by the sounds it makes.

-

Sample Introduction: A dilute solution of the sample is injected into the instrument and vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

| m/z Value | Proposed Fragment | Rationale |

| 174 | [M]⁺ | Molecular ion peak, confirming the molecular weight.[1] |

| 147 | [M - HCN]⁺ | Loss of hydrogen cyanide from the acetonitrile side chain. |

| 133 | [M - CH₂CN]⁺ | Cleavage of the entire acetonitrile side chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR is the most powerful technique for elucidating the detailed connectivity of a molecule.[3][4] Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can definitively map out the proton and carbon framework and their relationships.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for indole-containing compounds as it allows for clear observation of the exchangeable N-H proton.

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, and 2D correlation spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Analysis: The fluorine atom at C5 will introduce additional complexity through long-range couplings (J-coupling) to nearby protons, particularly H4 and H6.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| NH -1 | ~11.2 | br s | - | Exchangeable proton on the indole nitrogen.[10] |

| CH -2 | ~7.5 | d | J(H,H) ≈ 2.5 | Doublet due to coupling with NH, or a singlet if exchange is fast. |

| CH₂ | ~3.9 | s | - | Methylene protons adjacent to the nitrile and indole ring. |

| CH -4 | ~7.6 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5 | Doublet of doublets due to ortho coupling with H6 (through F) and meta coupling to the fluorine. |

| CH -6 | ~7.0 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 9.0, J(H,H) ≈ 2.5 | Doublet of doublet of doublets due to ortho coupling with H7, ortho coupling to F, and meta coupling to H4. |

| CH -7 | ~7.4 | dd | J(H,H) ≈ 9.0, J(H,H) ≈ 2.5 | Doublet of doublets due to ortho coupling with H6 and meta coupling to H4. |

¹³C NMR Analysis: The highly electronegative fluorine atom will have a significant impact on the chemical shifts of the carbons it is directly bonded to (C5) and those nearby, and will also cause splitting of the signals due to C-F coupling.[11][12]

| Carbon | Predicted δ (ppm) | C-F Coupling (J, Hz) | Rationale |

| C -2 | ~125 | - | Typical chemical shift for C2 of a 3-substituted indole. |

| C -3 | ~108 | - | Shielded carbon due to its position in the pyrrole ring. |

| C H₂ | ~15 | - | Aliphatic methylene carbon. |

| C ≡N | ~118 | - | Characteristic chemical shift for a nitrile carbon.[13] |

| C -3a | ~128 | d, J ≈ 10 | Quaternary carbon, split by the fluorine three bonds away. |

| C -4 | ~112 | d, J ≈ 10 | Aromatic CH, split by the fluorine two bonds away. |

| C -5 | ~158 | d, J ≈ 235 | Carbon directly attached to fluorine, shows a large one-bond C-F coupling. |

| C -6 | ~110 | d, J ≈ 25 | Aromatic CH, split by the fluorine two bonds away. |

| C -7 | ~112 | d, J ≈ 5 | Aromatic CH, split by the fluorine three bonds away. |

| C -7a | ~133 | - | Quaternary carbon of the indole ring junction. |

2D NMR (HSQC & HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would confirm, for example, that the proton signal at ~7.6 ppm is attached to the carbon at ~112 ppm (C4).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the fragments. It reveals correlations between protons and carbons over 2-3 bonds. Key expected correlations include:

-

The methylene protons (CH₂) to C2, C3, and C3a, confirming the attachment point of the acetonitrile group.

-

H4 to C3a, C5, and C6, confirming its position relative to the fluorine and the ring junction.

-

H7 to C3a and C5, confirming the connectivity of the benzene portion of the ring.

-

The Gold Standard: Single-Crystal X-ray Crystallography

Causality: While the combination of spectroscopic techniques provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[4] It moves beyond connectivity to give a precise 3D map of the molecule in the solid state, including exact bond lengths, bond angles, and intermolecular packing interactions.[14][15][16]

Caption: Workflow for X-ray crystallography analysis.

-

Crystal Growth: High-purity compound is dissolved in a suitable solvent system (e.g., ethyl acetate/hexane). The solvent is allowed to evaporate slowly and undisturbed over several days to weeks to yield diffraction-quality single crystals.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a cold stream (e.g., 100 K) on an X-ray diffractometer. The crystal is rotated while being irradiated with monochromatic X-rays, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to yield a final model of the atomic positions.

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common systems for indole derivatives.[14] |

| Space Group | e.g., P2₁/c or P-1 | Common centrosymmetric or non-centrosymmetric space groups.[17] |

| C(3)-C(methylene) Bond Length | ~1.50 Å | Typical sp²-sp³ single bond length. |

| C≡N Bond Length | ~1.14 Å | Typical triple bond length for a nitrile. |

| C(5)-F Bond Length | ~1.36 Å | Typical C-F bond length on an aromatic ring. |

Conclusion: A Unified and Self-Validating Structural Assignment

The structural elucidation of this compound is achieved not by a single measurement, but by the logical and systematic integration of multiple, orthogonal analytical techniques. HRMS confirms the elemental formula. IR spectroscopy identifies the key functional groups. Multi-dimensional NMR spectroscopy pieces together the atomic connectivity with high precision, accounting for the subtle effects of the fluorine substituent. Finally, single-crystal X-ray crystallography provides the ultimate, irrefutable evidence of the structure in three dimensions. Each piece of data validates the others, leading to a final assignment that is trustworthy, robust, and fit for purpose in a demanding research and development environment.

Safety Precautions

Researchers must handle this compound and all associated reagents and solvents in accordance with established laboratory safety protocols. Work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the specific Safety Data Sheet (SDS) for the compound and any solvents (e.g., acetonitrile, deuterated solvents) before beginning work.[18][19][20][21]

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. [Link]

-

Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]

-

Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate. [Link]

-

Structure Elucidation Definition. Fiveable. [Link]

-

13C NMR spectroscopy of indole derivatives. (1987). Semantic Scholar. [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). National Institutes of Health (NIH). [Link]

-

(5-Fluoro-1H-indol-3-yl)acetonitrile. PubChem. [Link]

-

NMR STUDIES OF INDOLE. Semantic Scholar. [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2021). MDPI. [Link]

-

Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. (1971). The Journal of Organic Chemistry. [Link]

-

Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (2025). ResearchGate. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. Springer. [Link]

-

FT-IR spectrum of control indole. (2016). ResearchGate. [Link]

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Academy of Sciences. [Link]

-

SAFETY DATA SHEET - Acetonitrile. (2013). Science Interactive. [Link]

Sources

- 1. (5-Fluoro-1H-indol-3-yl)acetonitrile | C10H7FN2 | CID 12883709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-FLUOROINDOLE-3-ACETONITRILE | 73139-85-2 [chemicalbook.com]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. m.youtube.com [m.youtube.com]

- 11. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. fishersci.com [fishersci.com]

- 19. agilent.com [agilent.com]

- 20. westliberty.edu [westliberty.edu]

- 21. scienceinteractive.com [scienceinteractive.com]

2-(5-fluoro-1H-indol-3-yl)acetonitrile safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-(5-fluoro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated indole derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in the principles of chemical safety and drawing upon data from structurally related compounds.

Chemical and Physical Properties

| Property | Inferred Value/Information | Source/Basis |

| Molecular Formula | C₁₀H₇FN₂ | [1] |

| Molecular Weight | 174.17 g/mol | [1] |

| Appearance | Likely a solid (powder or crystalline) | Based on similar indole derivatives |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and acetonitrile | General solubility of indole compounds |

| Stability | Stable under normal laboratory conditions.[2] | Inferred from indole-3-acetonitrile |

| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases.[2] | Inferred from indole-3-acetonitrile |

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for this compound is not established. However, a hazard assessment based on its structural components—a fluorinated indole and an acetonitrile group—is critical. The acetonitrile moiety is metabolized in the body to cyanide, which is a potent toxin.[3]

Inferred GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4][5] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[4][5] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[4][5][6] |

Key Hazards:

-

Toxicity: The primary concern is the potential for cyanide poisoning through ingestion, inhalation, or skin absorption.[7][8] The acetonitrile group can be metabolized to release cyanide ions, which inhibit cellular respiration.[3]

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[8]

-

Reactivity with Acids: Contact with strong acids may lead to the formation of highly toxic hydrogen cyanide gas.[9][10]

Toxicological Profile

Detailed toxicological studies on this compound are not publicly available. The toxicological profile is therefore extrapolated from data on acetonitrile and indole derivatives.

-

Acute Toxicity: Acetonitrile is harmful by ingestion, inhalation, and skin contact.[5] Symptoms of acute exposure to acetonitrile can be delayed and may include headache, dizziness, nausea, vomiting, and in severe cases, convulsions, and respiratory distress, reflecting cyanide poisoning.[7][9]

-

Chronic Toxicity: Long-term exposure to indole derivatives can lead to various health effects, and chronic exposure to low levels of cyanide compounds may cause symptoms like loss of appetite, headache, and weakness.[11]

-

Carcinogenicity: There is no evidence to suggest that acetonitrile is carcinogenic in humans.[3][12]

Safe Handling and Storage

A designated area for working with cyanide-containing compounds should be established.[9]

Engineering Controls:

-

All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][11]

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[2]

-

The storage area should be accessible only to authorized personnel.[11][14]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.[15][16]

| PPE Type | Specification | Rationale |

| Hand Protection | Double gloving with chemical-resistant gloves (e.g., nitrile).[9][11] | To prevent skin contact and absorption. |

| Eye Protection | Chemical safety goggles or a face shield.[9][15][16] | To protect eyes from splashes or dust. |

| Body Protection | A lab coat, long pants, and closed-toe shoes.[11][15] | To prevent skin exposure. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities or in case of ventilation failure.[4][15] | To prevent inhalation of dust or aerosols. |

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

Sources

- 1. 5-FLUOROINDOLE-3-ACETONITRILE | 73139-85-2 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemos.de [chemos.de]

- 6. aksci.com [aksci.com]

- 7. monash.edu [monash.edu]

- 8. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. epa.gov [epa.gov]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. edvotek.com [edvotek.com]

- 16. fishersci.com [fishersci.com]

2-(5-fluoro-1H-indol-3-yl)acetonitrile suppliers and cost

An In-depth Technical Guide to 2-(5-fluoro-1H-indol-3-yl)acetonitrile: Sourcing, Synthesis, and Application

Authored by a Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of this compound (CAS No. 73139-85-2), a critical fluorinated indole intermediate for researchers, chemists, and drug development professionals. The document details a comprehensive overview of reliable suppliers, current cost structures, and the pivotal factors influencing procurement decisions. Furthermore, it delves into the prevalent synthetic pathways, offering insights into potential process-related impurities. This guide establishes a framework for quality control through validated analytical methodologies and outlines essential protocols for safe handling and storage to ensure compound integrity and operator safety. The objective is to equip scientific professionals with the necessary technical knowledge to effectively source, evaluate, and utilize this valuable chemical building block in their research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of a fluorine atom, as seen in this compound, can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorination often enhances metabolic stability, membrane permeability, and binding affinity to target proteins, making it a highly sought-after modification in modern drug design.

This compound serves as a key precursor for a variety of complex therapeutic agents, particularly tryptamine derivatives and other heterocyclic compounds with potential pharmacological activity.[2][3] Its strategic importance lies in its utility as a versatile building block, enabling the synthesis of novel compounds for investigation in oncology, neurology, and infectious diseases. This guide serves as a comprehensive resource for navigating the procurement and application of this high-value intermediate.

Supplier Landscape and Cost Analysis

The procurement of specialized chemical intermediates like this compound requires careful consideration of supplier reputation, product purity, and cost-effectiveness. The market for this compound is primarily composed of specialty chemical suppliers catering to the research and pharmaceutical industries.

Key Procurement Factors

-

Scale: The cost per gram is highly dependent on the quantity ordered. Bulk orders for process chemistry development will have a significantly lower cost per unit than small quantities purchased for initial screening.

-

Supplier Type: Suppliers range from large, well-known catalog companies to smaller, specialized custom synthesis labs. Prices can vary significantly between these tiers.

Comparative Supplier and Cost Data

The following table summarizes representative suppliers and pricing for this compound. It is important to note that prices are subject to change and should be verified directly with the supplier.

| Supplier | Catalog Number | Purity | Quantity | Estimated Cost (USD) |

| American Custom Chemicals Corp. | HCH0142487 | 95.00% | 1 g | $852.55[5] |

| American Custom Chemicals Corp. | HCH0142487 | 95.00% | 5 g | $1,548.26[5] |

| TRC (Toronto Research Chemicals) | F402553 | >98% | 50 mg | $90.00[5] |

| Capot Chemical Co., Ltd. | - | Pharmaceutical Grade | 1 kg+ | Inquiry[6] |

| AccelPharmtech | C1370 | 97.00% | 1 g | $1,890.00[5] |

Note: Data is compiled from publicly available sources as of late 2023 and is intended for illustrative purposes.[5]

Synthesis and Manufacturing Landscape

Understanding the synthetic origin of this compound is crucial for anticipating potential impurities that could impact experimental outcomes. The most common strategies begin with a commercially available 5-fluoroindole precursor.

A prevalent and efficient two-step process involves the introduction of the acetonitrile moiety at the C3 position of the indole ring.[3] This typically proceeds through a Mannich reaction to form an intermediate gramine, which is then subjected to nucleophilic substitution with a cyanide salt.

Caption: A common synthetic workflow for this compound.

An alternative route involves the Vilsmeier-Haack reaction to formylate the 5-fluoroindole at the C3 position, yielding 5-fluoroindole-3-carboxaldehyde.[2] This aldehyde is subsequently converted to the target acetonitrile. Each synthetic choice carries its own impurity profile, which must be assessed during quality control.

Quality Control and Purity Assessment

The integrity of research data is directly linked to the purity of the reagents used. For a key building block like this compound, verifying its identity and purity is a mandatory preliminary step before its inclusion in any synthetic or biological workflow.

Recommended Analytical Technique: HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose. It offers the high resolution needed to separate the target compound from starting materials, by-products, and degradation products, while the mass spectrometer provides unambiguous identification based on the mass-to-charge ratio.[4]

Experimental Protocol: HPLC-MS Analysis

The following is a standard protocol for the purity assessment of an indole acetonitrile derivative.[4]

-

Sample Preparation :

-

Accurately weigh approximately 1.0 mg of the sample.

-

Dissolve the sample in 10.0 mL of a 50:50 (v/v) acetonitrile/water mixture to obtain a concentration of 100 µg/mL.

-

Ensure complete dissolution by vortexing for 30 seconds.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution : A typical gradient might run from 10% B to 95% B over 10-15 minutes to elute compounds of varying polarity.

-

Flow Rate : 1.0 mL/min.

-

Injection Volume : 10 µL.

-

Detection : UV detection at an appropriate wavelength (e.g., 280 nm) and mass spectrometry (electrospray ionization in positive mode).

-

Caption: Standardized workflow for the quality control of incoming chemical intermediates.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when handling any chemical intermediate. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general guidelines for indole derivatives apply.[7][8]

Personal Protective Equipment (PPE)

-

Gloves : Always wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection : Use safety goggles or a face shield.

-

Lab Coat : A protective lab coat is mandatory to prevent skin contact.

-

Respiratory Protection : When handling the powder outside of a certified fume hood, a dust mask or respirator is recommended to prevent inhalation.[7]

Handling Procedures

-

All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7]

-

Avoid generating dust during weighing and transfer.[7]

-

After handling, wash hands thoroughly with soap and water.[7]

-

In case of accidental contact, refer to the product-specific SDS for first-aid measures.[8]

Storage Conditions

To maintain the compound's stability and purity over time, proper storage is essential.

-

Container : Keep the container tightly sealed to prevent moisture absorption and oxidation.[9]

-

Atmosphere : Store in a cool, dry, and well-ventilated place.[7]

-

Light : Protect from direct sunlight, as many indole compounds are light-sensitive.[8] Storing in an amber vial inside a cabinet is recommended.

-

Temperature : While some related compounds are stable at room temperature[10], storing research chemicals in a refrigerated environment (2-8°C) is a common best practice to ensure long-term integrity.[11]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel chemical entities in drug discovery. A successful research outcome depends on sourcing high-purity material, which requires diligent supplier evaluation and robust in-house quality control. By understanding the synthetic landscape, researchers can better anticipate potential impurities. Adherence to rigorous safety and handling protocols ensures both the integrity of the compound and the well-being of laboratory personnel. This guide provides the foundational knowledge for scientists to confidently integrate this important building block into their research programs.

References

-

DiVA portal. (2023). Synthesis of 5-Fluoroindole-5-13C. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health (NIH). (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl). Retrieved January 17, 2026, from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-FLUOROINDOLE-3-ACETONITRILE | 73139-85-2 [chemicalbook.com]

- 6. pharmasources.com [pharmasources.com]

- 7. nbinno.com [nbinno.com]

- 8. Indole-3-acetic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2-(6-fluoro-1H-indol-3-yl)acetonitrile | 2341-25-5 [sigmaaldrich.com]

- 11. 2-(2-phenyl-1H-indol-3-yl)acetonitrile | 27005-52-3 [sigmaaldrich.com]

The Strategic Incorporation of Fluorine in Indole Scaffolds: A Technical Guide for Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tactic to modulate physicochemical and pharmacological properties, leading to compounds with enhanced therapeutic potential.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale, methodologies, and profound impact of incorporating fluorinated indoles in modern drug discovery. We will explore the nuanced effects of fluorine substitution on metabolic stability, lipophilicity, and target engagement, supported by mechanistic insights and practical experimental protocols.

The Fluorine Advantage: More Than a Simple Bioisostere

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design.[4][5] Its small van der Waals radius (1.47 Å) allows it to act as a bioisosteric replacement for hydrogen (1.20 Å), minimizing steric clashes within protein binding pockets.[4][6] However, its profound impact extends far beyond simple mimicry. The strong carbon-fluorine (C-F) bond (~116 kcal/mol) is significantly more stable than a carbon-hydrogen (C-H) bond, rendering it resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily.[5][7][8] This "metabolic blocking" is a cornerstone of fluorination strategy, often leading to a longer drug half-life and improved bioavailability.[3][7][9]

Furthermore, the introduction of fluorine can dramatically alter the electronic landscape of the indole ring. This can modulate the pKa of nearby functional groups, influencing a compound's ionization state and, consequently, its membrane permeability and target interactions.[4][9]

Impact of Fluorination on Key Physicochemical Properties of Indoles

The decision to incorporate fluorine into an indole scaffold is a strategic one, driven by the desire to fine-tune specific properties. The position and number of fluorine substituents can have a dramatic and predictable impact on several key parameters critical for drug efficacy.

Metabolic Stability

One of the most significant advantages of fluorinating indoles is the enhancement of metabolic stability.[4] Aromatic hydroxylation is a common metabolic pathway for indoles. By strategically placing a fluorine atom at a metabolically vulnerable position, oxidative metabolism can be effectively blocked.[5][7]

| Compound Class | Compound/Analog | Description | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species | Reference |

| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Human Liver Microsomes | [6] |

| Indoles | 4-Fluoro-indazole analog of UT-155 | Fluorinated analog | 13.29 | - | Human Liver Microsomes | [6] |

Table 1: Comparative in vitro metabolic stability of a non-fluorinated indole versus its fluorinated analog in human liver microsomes.[6]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is nuanced. A single fluorine substitution often leads to a slight increase in LogP.[5] However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can decrease lipophilicity.[5][10] This ability to modulate lipophilicity allows for the optimization of a drug candidate's solubility and membrane permeability.[3][9]

Acidity/Basicity (pKa)

Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic nitrogen atoms, such as those in a piperidine or piperazine ring often attached to the indole core.[4][11] This reduction in basicity can improve oral absorption and bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH.[4][11]

Synthetic Strategies for Accessing Fluorinated Indoles

Advances in synthetic chemistry have provided a diverse toolbox for the preparation of fluorinated indoles. These methods can be broadly categorized into two approaches: direct fluorination of a pre-formed indole ring and the construction of the indole ring from fluorinated precursors.

Direct C-H Fluorination

Direct C-H fluorination of indoles offers an atom-economical approach to introduce fluorine at a late stage of a synthetic sequence. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly employed for this purpose.[12]

Experimental Protocol: Electrophilic Fluorination of an Indole Derivative

Objective: To synthesize a 3-fluoroindole derivative via electrophilic fluorination.

Materials:

-

Indole derivative (1.0 mmol)

-

Selectfluor® (1.1 mmol)

-

Acetonitrile (MeCN), anhydrous (10 mL)

-

Argon or Nitrogen atmosphere

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a dry round bottom flask under an inert atmosphere, add the indole derivative and anhydrous acetonitrile.

-

Stir the solution at room temperature until the indole derivative is fully dissolved.

-

Add Selectfluor® in one portion to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluoroindole.

Self-Validation: The identity and purity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. The presence of a characteristic doublet in the ¹H NMR spectrum coupled to a fluorine atom and a signal in the ¹⁹F NMR spectrum are indicative of successful fluorination.

Domino Trifluoromethylation/Cyclization

For the introduction of trifluoromethyl groups, a domino reaction strategy involving the trifluoromethylation of a 2-alkynylaniline followed by cyclization is a powerful method.[13] This approach allows for the efficient construction of 2-(trifluoromethyl)indoles.[13]

Caption: Domino trifluoromethylation/cyclization workflow.

Case Studies: Fluorinated Indoles in Approved Drugs

The successful application of fluorination in indole-containing drugs is evident in several FDA-approved therapies.

-

Fluvastatin: A statin medication used to lower cholesterol, contains a fluorophenyl group attached to the indole core. The fluorine atom contributes to the overall lipophilicity and binding affinity of the molecule.

-

Indol-based HIV-1 Inhibitors: Research has shown that the introduction of a fluorine atom at the 4-position of certain indole-based HIV-1 attachment inhibitors can enhance potency by over 50-fold.[14] This dramatic improvement is attributed to favorable interactions within the binding pocket of the viral protein.[14][15]

Future Perspectives

The strategic incorporation of fluorine into indole scaffolds will undoubtedly continue to be a valuable strategy in drug discovery. The development of novel and more selective fluorination methods will further expand the chemical space accessible to medicinal chemists. As our understanding of fluorine's influence on biological systems deepens, we can anticipate the rational design of next-generation fluorinated indole-based therapeutics with improved efficacy and safety profiles. The future is bright for this "magic bullet" in the armamentarium of drug development.[9]

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.

- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (n.d.). Le Studium.

- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central.

- Fluorine-containing indoles: Synthesis and biological activity | Request PDF. (n.d.). ResearchGate.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.

- Bioisosterism of Fluorine and Cyano as Indole Substituents. Theoretical, in vitro and in vivo Examination. (2004). ResearchGate.

- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide. (n.d.). Benchchem.

- Electrosynthesis of fluorinated indole derivatives. (2025). ResearchGate.

- Synthesis of Fluorinated Indoles as RNA Analogues. (2007). PubMed.

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. (2025). Blumberg Institute.

- The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.

- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

- Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. (n.d.). Benchchem.

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide. (n.d.). Benchchem.

- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). Organic Chemistry Portal.

- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PubMed Central.

- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). (2023). PubMed Central.

- Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub.

- Blockbuster drugs containing fluorinated indoles. (n.d.). ResearchGate.

- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. (1999). PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Fluoroindole Scaffold: A Privileged Motif for the Development of Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of a fluorine atom into the indole ring system has profound implications for the physicochemical and pharmacological properties of the resulting 5-fluoroindole derivatives. This modification can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties, making the 5-fluoroindole scaffold a highly sought-after motif in modern medicinal chemistry. This guide provides a comprehensive overview of the key therapeutic targets of 5-fluoroindole compounds, delving into the molecular mechanisms of action, structure-activity relationships, and the experimental methodologies required for their validation. We will explore the inhibition of critical enzymes in immuno-oncology and metabolic disease, the modulation of key protein kinases in cancer signaling, and the antagonism of G-protein coupled receptors in neuroscience. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

Introduction: The Strategic Advantage of the 5-Fluoroindole Core

The indole nucleus is a ubiquitous structural feature in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a fluorine atom at the 5-position of the indole ring is a key design element in contemporary drug discovery.[1] This is due to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. These attributes can lead to improved metabolic stability by blocking sites of oxidative metabolism, and enhanced binding interactions with target proteins through favorable electrostatic and hydrophobic contacts.[1] Consequently, 5-fluoroindole derivatives have been successfully developed as potent and selective modulators of a diverse range of therapeutic targets.[2][3] This guide will provide an in-depth exploration of three major classes of targets for 5-fluoroindole compounds: enzymes, protein kinases, and G-protein coupled receptors.

Enzyme Inhibition: A Focus on Immuno-Oncology and Metabolic Disease

5-Fluoroindole-based compounds have emerged as potent inhibitors of enzymes implicated in a variety of disease states. Here, we focus on two prominent examples: Indoleamine 2,3-dioxygenase 1 (IDO1) in cancer immunotherapy and α-glucosidase in the management of type 2 diabetes.

Indoleamine 2,3-dioxygenase 1 (IDO1): A Key Target in Cancer Immunotherapy

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[4] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation and function, and the accumulation of immunosuppressive kynurenine metabolites.[5] This creates a state of immune tolerance that allows tumors to evade immune surveillance.[5] Therefore, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity.[6]

A notable 5-fluoroindole derivative, PF-06840003 , has been identified as a potent and selective inhibitor of IDO1.[4] X-ray crystallography has revealed that this compound binds to human IDO1 in a novel manner, distinct from many other inhibitors as it does not directly coordinate with the heme iron.[4]

Mechanism of Action of PF-06840003:

PF-06840003 is an orally available hydroxyamidine that targets and binds to IDO1.[7] By inhibiting the enzymatic activity of IDO1, PF-06840003 prevents the conversion of tryptophan to kynurenine within tumor cells.[7] This leads to a restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine, thereby promoting the proliferation and activation of various immune cells, including dendritic cells, natural killer cells, and T lymphocytes.[6][7] The inhibition of IDO1 by PF-06840003 is also associated with a decrease in tumor-associated regulatory T cells (Tregs), which further contributes to the restoration of an effective anti-tumor immune response.[6] Molecular dynamics simulations suggest that the binding of PF-06840003 to IDO1 induces a closed conformation of a substrate access channel, thereby blocking the entry of tryptophan to the active site.[1]

Preclinical and Clinical Significance:

PF-06840003 has demonstrated anti-tumor activity in multiple preclinical tumor models, particularly when used in combination with immune checkpoint inhibitors.[6][8] The rationale for this combination is that anti-PD-(L)1 therapy can lead to an increase in IFN-γ, which in turn upregulates IDO1 expression as a resistance mechanism.[8] By co-administering an IDO1 inhibitor like PF-06840003, this resistance pathway can be overcome, leading to enhanced anti-tumor efficacy.[8]

Diagram: IDO1 Inhibition and Immune Restoration

Caption: Inhibition of IDO1 by PF-06840003 restores T-cell function.

α-Glucosidase: A Target for Type 2 Diabetes

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[6] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[6]

A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potent α-glucosidase inhibitors.[7][9][10][11] Several of these compounds exhibited significantly greater inhibitory activity than the clinically used drug, acarbose.[9][10]

Quantitative Data for α-Glucosidase Inhibition by 5-Fluoro-2-Oxindole Derivatives

| Compound | IC50 (µM) vs. α-glucosidase | Fold-increase in potency vs. Acarbose |

| 3d | 49.89 ± 1.16 | ~11.4 |

| 3f | 35.83 ± 0.98 | ~15.9 |

| 3i | 56.87 ± 0.42 | ~10.0 |

| Acarbose | 569.43 ± 43.72 | 1.0 |

| Data synthesized from Yang et al., 2022.[9][10] |

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of 5-fluoro-2-oxindole derivatives against α-glucosidase from Saccharomyces cerevisiae.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

5-Fluoro-2-oxindole test compounds

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the 5-fluoro-2-oxindole test compounds and acarbose in phosphate buffer.

-

Enzyme and Compound Incubation: In a 96-well plate, add 20 µL of the test compound solution to 20 µL of α-glucosidase solution (2 U/mL in phosphate buffer). Incubate the mixture at 37°C for 5 minutes.[12]

-

Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of 1 mM pNPG solution to each well.[12]

-

Reaction Incubation: Incubate the plate at 37°C for 20 minutes.[12]

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.[12]

-

Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[12]

-

Calculation of Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction with no inhibitor and Abs_sample is the absorbance in the presence of the test compound.

-

IC50 Determination: The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram: α-Glucosidase Inhibition Assay Workflow

Caption: Workflow for the in vitro α-glucosidase inhibitory assay.

Protein Kinase Inhibition: Targeting Cancer Signaling Pathways

Protein kinases are a large family of enzymes that play critical roles in regulating a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[13] The 5-fluoroindole scaffold has been extensively utilized in the development of potent and selective kinase inhibitors.

Receptor Tyrosine Kinase (RTK) Inhibition: VEGFR-2 and FLT3

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][15] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth. Several indole-based compounds have been developed as VEGFR-2 inhibitors.[14] The 5-fluoro-2-oxoindole core is a key feature of Sunitinib (SU11248), a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which targets VEGFR-2 and platelet-derived growth factor receptor beta (PDGF-Rβ).

FMS-like Tyrosine Kinase 3 (FLT3): FLT3 is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells.[16][17] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are found in approximately 30% of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis.[17][18] These mutations lead to constitutive activation of the kinase and uncontrolled cell proliferation.[16] The azaindole scaffold, a bioisostere of the indole ring, has been a key structural motif in the development of potent FLT3 inhibitors.[13]

Structure-Activity Relationship (SAR) Insights for Azaindole-based FLT3 Inhibitors:

Studies on azaindole derivatives as FLT3 inhibitors have revealed key structural features that contribute to their high potency. A topological structure-activity relationship study of H-89 analogs identified sub-nanomolar azaindole-based inhibitors of FLT3.[13] Molecular modeling suggests a "flipped" binding orientation of these inhibitors in the ATP-binding pocket of FLT3 compared to their orientation in PKA.[13] This highlights the importance of subtle structural modifications in achieving kinase selectivity.

Diagram: Generalized Kinase Inhibition Signaling Pathway

Caption: 5-Fluoroindole kinase inhibitors block downstream signaling.

G-Protein Coupled Receptor (GPCR) Modulation: Focus on Serotonin Receptors

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them important drug targets. 5-Fluoroindole derivatives have been investigated as ligands for several GPCRs, with a particular focus on serotonin (5-hydroxytryptamine, 5-HT) receptors.[5][19]

Serotonin 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a subtype of serotonin receptor that is widely distributed in the central nervous system and is implicated in various neurological and psychiatric disorders, including schizophrenia and depression.[20][21] Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic drugs.[20][22] 5-Fluoroindole-containing compounds have been developed as potent and selective 5-HT2A receptor antagonists.[23]

Mechanism of Action and Downstream Signaling:

5-HT2A receptors are Gq/G11-coupled GPCRs.[2] Upon activation by serotonin, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[24] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[24] 5-HT2A receptor antagonists block the binding of serotonin to the receptor, thereby inhibiting this downstream signaling cascade.[24]

Experimental Protocol: Cell-Based Functional Assay for 5-HT2A Receptor Antagonists

This protocol describes a cell-based assay to determine the antagonist activity of 5-fluoroindole derivatives at the human 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

-

Cell culture medium and reagents

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Serotonin (5-HT)

-

5-Fluoroindole test compounds

-

Ketanserin (positive control antagonist)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Culture and Plating: Culture the 5-HT2A expressing cells to ~80-90% confluency and seed them into 96-well black-walled, clear-bottom plates. Allow the cells to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a solution of Fluo-4 AM in assay buffer for 1 hour at 37°C in the dark.

-

Compound Pre-incubation: Wash the cells to remove excess dye and add the 5-fluoroindole test compounds or ketanserin at various concentrations. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation and Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence, then inject a solution of serotonin (at a concentration that elicits a submaximal response, e.g., EC80) into each well. Immediately begin recording the fluorescence intensity over time.

-